molecular formula C7H12N4O B13494023 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide

Cat. No.: B13494023
M. Wt: 168.20 g/mol
InChI Key: NZHJPCAKFZTKMD-UHFFFAOYSA-N
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Description

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be achieved through several synthetic routes. Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives such as:

    Metronidazole: Used as an antibiotic and antiprotozoal agent.

    Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

    Ketoconazole: An antifungal medication. What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-amino-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5-10-2-3-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12)

InChI Key

NZHJPCAKFZTKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)N)N

Origin of Product

United States

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